molecular formula C6H8N2O3 B1450487 (4-Methoxypyrazol-1-yl)-acetic acid CAS No. 1784782-07-5

(4-Methoxypyrazol-1-yl)-acetic acid

Cat. No. B1450487
M. Wt: 156.14 g/mol
InChI Key: TXOVKLAUAODVOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, like 4-MPA, is a significant area of organic chemistry . Pyrazole derivatives are synthesized by chemists through new strategies on par with the reported methods . The synthetic pathway often involves the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular formula of 4-MPA is C6H8N2O3. Its InChI Key is TXOVKLAUAODVOA-UHFFFAOYSA-N. The Canonical SMILES representation is COC1=CN(N=C1)CC(=O)O.


Chemical Reactions Analysis

Pyrazole-containing compounds like 4-MPA are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical And Chemical Properties Analysis

4-MPA is a colorless, water-soluble solid. Its molecular weight is 156.14 g/mol. The IUPAC Name is 2-(4-methoxypyrazol-1-yl)acetic acid.

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, highlights the environmental and toxicological concerns associated with herbicide usage. Studies focus on its toxicology, mutagenicity, and impact on aquatic ecosystems, suggesting the need for ongoing research into safer agricultural practices and chemical alternatives (Zuanazzi et al., 2020).

Biosynthesis and Metabolism in Plants

Investigations into the biosynthesis, accumulation, and metabolism of methoxypyrazines in grapes underline the significance of understanding chemical pathways in plants. This research has implications for improving wine quality and exploring the role of similar compounds in other plants (Lei et al., 2018).

Climate Change and Viticulture

A study on alkyl-methoxypyrazines, related to the compound of interest, examines their impact on wine's sensory attributes under changing climate conditions. This research is pivotal for adapting viticultural and oenological practices to maintain wine quality amid environmental shifts (Pickering et al., 2021).

Antioxidant and Pharmacological Properties

Research on p-coumaric acid and its conjugates, similar in function to methoxypyrazol compounds, delves into their antioxidant, anti-cancer, antimicrobial, and other biological activities. This underscores the potential of methoxypyrazol derivatives in developing new therapeutic agents (Pei et al., 2016).

Advanced Oxidation Processes

The degradation of pharmaceuticals and organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental science research. Insights into the mechanisms and effectiveness of AOPs could inform the development of degradation pathways for (4-Methoxypyrazol-1-yl)-acetic acid and similar compounds (Qutob et al., 2022).

Future Directions

The future directions of 4-MPA and similar compounds lie in their potential applications in various fields. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, could pave the way towards more profitable and more sustainable lignocellulose biorefineries . Additionally, peptide-drug conjugates are gaining attention in cancer treatments, and 4-MPA could potentially be explored in this context .

properties

IUPAC Name

2-(4-methoxypyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOVKLAUAODVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxy-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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